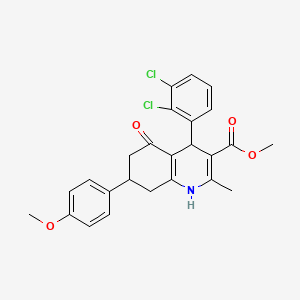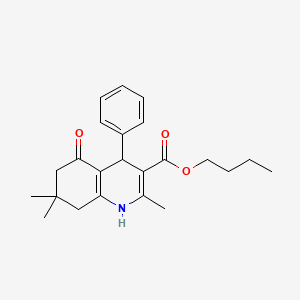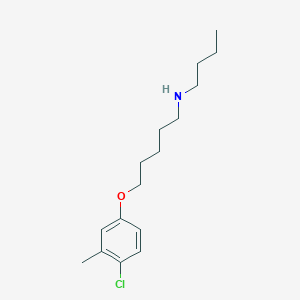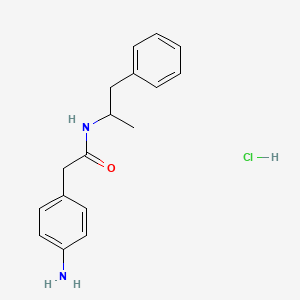![molecular formula C17H23N5O2S B5154443 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5154443.png)
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of CK2 has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
作用機序
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide targets the ATP-binding site of CK2, inhibiting its activity. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit CK2 activity, leading to the inhibition of cancer cell growth and induction of apoptosis. 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide is its specificity for CK2, which makes it a potentially safer and more effective therapeutic agent compared to non-specific kinase inhibitors. However, one limitation of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide is its relatively low potency compared to other kinase inhibitors. This may limit its effectiveness as a standalone therapy and may require combination therapy with other agents.
将来の方向性
For 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide research include further evaluation of its efficacy in clinical trials for the treatment of various cancers and neurodegenerative disorders. In addition, future research may focus on the development of more potent and selective CK2 inhibitors. Finally, the potential use of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide in combination therapy with other agents for the treatment of cancer and other diseases may also be explored.
合成法
The synthesis of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide involves several steps, starting with the reaction of 1-cyclohexyl-1H-tetrazole-5-thiol with 2-bromoethyl phenyl ether to form 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]ethyl phenyl ether. This compound is then reacted with ethyl acetate in the presence of potassium carbonate to form 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]ethyl acetate. The final step involves the reaction of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]ethyl acetate with 2-phenoxyethylamine to form 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide.
科学的研究の応用
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has been extensively studied in preclinical models of various cancers, including breast cancer, prostate cancer, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition to cancer, 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide has also been studied in preclinical models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c23-16(18-11-12-24-15-9-5-2-6-10-15)13-25-17-19-20-21-22(17)14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVJJRAJHVWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)


![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)

![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)
